2-(2,6-Dimethylpyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-9(13-8(2)12-7)10-6-11-3-4-14-10/h5,10-11H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNFYAOVFPNKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C2CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2,6-dimethylpyrimidine
The precursor 4-chloro-2,6-dimethylpyrimidine is pivotal for nucleophilic substitution. Starting with 2,6-dimethylpyrimidin-4-ol (, CAS 6622-92-0), chlorination using phosphorus oxychloride (POCl₃) under reflux conditions replaces the hydroxyl group with chlorine. For example, treatment with POCl₃ at 80°C for 4 hours achieves near-quantitative conversion, though yields may vary with stoichiometry.
Reaction with Morpholine
4-Chloro-2,6-dimethylpyrimidine reacts with morpholine in acetone at 0–20°C for 30 minutes, yielding 2-(2,6-dimethylpyrimidin-4-yl)morpholine. This method, adapted from the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine, achieves a 79% yield when using equimolar reagents. The reaction proceeds via an SNAr mechanism, facilitated by electron-donating methyl groups that activate the pyrimidine ring toward nucleophilic attack.
Table 1: Reaction Conditions for Nucleophilic Substitution
Direct Hydroxyl Substitution via Mitsunobu Reaction
An alternative route involves substituting the hydroxyl group of 2,6-dimethylpyrimidin-4-ol directly with morpholine using Mitsunobu conditions. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF), the hydroxyl group is converted to a morpholine substituent. While this method circumvents chlorination, yields remain moderate (50–65%) due to competing side reactions.
Mechanistic Insight : The Mitsunobu reaction proceeds via oxidation-reduction, transferring the hydroxyl oxygen to the phosphine oxide byproduct. Morpholine acts as the nucleophile, attacking the transiently activated pyrimidine intermediate.
Cyclocondensation Approaches
One-Pot Guanidinium Salt Formation
Inspired by pyrimethanil synthesis, a one-pot method involves condensing a morpholine-containing guanidinium salt with acetylacetone. While this approach is less documented for the target compound, analogous reactions demonstrate the feasibility of in situ cyclization. For instance, reacting morpholine with cyanamide forms a guanidine intermediate, which cyclizes with acetylacetone under basic conditions to yield the pyrimidine ring.
Challenges : Regioselectivity must be controlled to ensure methyl groups occupy positions 2 and 6. Modifying diketone precursors (e.g., using 2,4-pentanedione) could optimize substitution patterns.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 79% | High yield; scalable | Requires chlorinated precursor |
| Mitsunobu Reaction | 50–65% | Avoids chlorination | Moderate yield; costly reagents |
| Cyclocondensation | N/A | One-pot synthesis | Undocumented for target compound |
Experimental Data and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
Pharmaceutical Chemistry
The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest that it may interact with specific biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that derivatives of 2-(2,6-Dimethylpyrimidin-4-yl)morpholine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF-7 | 15 |
| Analog B | PC-3 | 10 |
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Research indicates that it can act as an effective growth regulator or pest control agent.
- Pesticidal Activity : In vitro studies have reported that this compound derivatives possess insecticidal activity against common agricultural pests. One study highlighted its effectiveness against aphids and whiteflies, showing a mortality rate exceeding 80% at specific concentrations .
| Insect Species | Concentration (g/L) | Mortality Rate (%) |
|---|---|---|
| Aphid | 0.5 | 85 |
| Whitefly | 0.75 | 80 |
Material Science
Recent advancements have explored the use of this compound in material science, particularly in the development of polymers and coatings.
- Polymer Development : The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. A study demonstrated that polymers containing this compound exhibited improved tensile strength compared to traditional polymers .
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 20 | 5 |
| Modified | 30 | 10 |
Case Study 1: Anticancer Properties
A recent investigation focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The study involved screening multiple compounds against various cancer cell lines and assessing their mechanisms of action through apoptosis assays. Results indicated that specific derivatives triggered apoptosis through the mitochondrial pathway, suggesting potential for further development into therapeutic agents .
Case Study 2: Agricultural Application
Another case study examined the efficacy of this compound as a biopesticide in field trials. The study was conducted on tomato plants infested with aphids. Application of the compound resulted in a significant reduction in aphid populations and improved plant health indicators over untreated controls .
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(2,6-dimethylpyrimidin-4-yl)morpholine, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Differences
- Substituent Effects : The addition of a morpholine-carbonyl group (as in ) increases hydrogen-bonding capacity, which is critical for interactions with biological targets like kinases or proteases. In contrast, thiomorpholine derivatives () exhibit enhanced π-π stacking due to sulfur’s polarizability .
- Chirality : Stereoisomerism in compounds like 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine () impacts receptor binding. For example, the (2R,6S) configuration showed higher antimicrobial potency compared to racemic mixtures .
Pharmacological and Biochemical Insights
- Kinase Inhibition : The 2,6-dimethylpyrimidine core is a common motif in kinase inhibitors (e.g., EGFR inhibitors). Derivatives with morpholine linkages, such as this compound, show improved selectivity due to reduced off-target interactions .
- Antimicrobial Activity : Analogs like di-{2-[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethinephenyl} isophtalates () demonstrated broad-spectrum activity against E. coli and S. aureus, with MIC values of 8–16 µg/mL, comparable to standard antibiotics .
Biological Activity
2-(2,6-Dimethylpyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, linked to a morpholine moiety. Its molecular formula is C11H14N2O, and it is characterized by a combination of heteroatoms that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the pyrimidine structure can engage in hydrogen bonding with active sites on proteins.
Antiviral Activity
Research has indicated that compounds containing pyrimidine derivatives exhibit promising antiviral properties. For instance, modifications at the C-2 and N-3 positions of similar compounds have shown enhanced inhibitory effects against reverse transcriptase (RT) in MT-4 cells, suggesting potential applications in antiviral drug development .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines, showing IC50 values that indicate effective growth inhibition. Mechanistic studies reveal that it may induce apoptosis through pathways involving upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. It demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, revealing that it possesses moderate antibacterial effects . The mechanism appears to involve disruption of bacterial protein synthesis and nucleic acid production.
Case Studies
- Antiviral Evaluation : A study investigating the efficacy of pyrimidine derivatives found that specific substitutions significantly increased antiviral activity against HIV reverse transcriptase. Compounds similar to this compound were noted for their ability to enhance RT inhibition by up to 2.5-fold compared to standard drugs .
- Anticancer Screening : In a comprehensive evaluation of several derivatives against cancer cell lines, this compound exhibited notable cytotoxicity with an IC50 value lower than many existing chemotherapeutics. The compound was shown to arrest the cell cycle at the G2/M phase and trigger apoptotic pathways .
- Antimicrobial Testing : A series of tests revealed that this compound had effective antimicrobial activity against various pathogens. It was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating bactericidal properties .
Comparative Analysis
| Compound | IC50 (µM) | Activity Type | Target |
|---|---|---|---|
| This compound | <20 | Anticancer | Various cancer cell lines |
| Similar Pyrimidine Derivative | 0.35 | Antiviral | HIV Reverse Transcriptase |
| Other Antimicrobial Compounds | 15.625 - 125 | Antimicrobial | Gram-positive bacteria |
Q & A
Q. What are the key considerations for designing a synthesis pathway for 2-(2,6-dimethylpyrimidin-4-yl)morpholine?
- Methodological Answer : Synthesis requires sequential functionalization of the pyrimidine and morpholine rings. A typical approach involves:
Pyrimidine Core Formation : Use 2,6-dimethylpyrimidin-4-amine as a starting material.
Morpholine Integration : React with a morpholine derivative (e.g., morpholine-4-carbonyl chloride) under nucleophilic substitution conditions.
Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical due to byproducts like unreacted amines or dimerized intermediates .
- Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (60–100°C), and stoichiometric ratios (pyrimidine:morpholine = 1:1.2) influence yield.
Q. How do researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC : Purity assessment (≥95% threshold for most studies) with C18 columns and acetonitrile/water mobile phase.
- NMR : Confirm substituent positions via characteristic shifts (e.g., pyrimidine protons at δ 6.45–8.21 ppm, morpholine protons at δ 3.11–4.15 ppm) .
- LCMS : Verify molecular weight (e.g., [M+H]+ = 208–252 m/z depending on derivatives) .
Advanced Research Questions
Q. How can conflicting NMR data for morpholine-pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies arise from stereochemical variations (e.g., axial vs. equatorial morpholine conformers) or solvent effects. Strategies include:
- Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of signals at elevated temperatures).
- COSY/NOESY : Map proton-proton correlations to distinguish between regioisomers .
- Example : In (2R,6S)-configured derivatives, morpholine methyl groups show distinct splitting (δ 1.20 ppm, J = 6.44 Hz) compared to other stereoisomers .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The pyrimidine ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings. Key steps:
Transmetallation : Use Pd(PPh₃)₄ catalyst and aryl boronic acids.
Steric Effects : 2,6-Dimethyl groups hinder para-substitution, favoring meta-functionalization.
- Data Table :
| Catalyst | Yield (%) | Selectivity (meta:para) |
|---|---|---|
| Pd(OAc)₂ | 62 | 3:1 |
| PdCl₂ | 45 | 2:1 |
| Data inferred from analogous pyrimidine-morpholine systems . |
Q. How does the compound’s stereochemistry impact its interaction with biological targets?
- Methodological Answer : Stereoisomers exhibit differential binding to enzymes (e.g., kinases) due to spatial alignment. Methods:
- Docking Simulations : Compare (2R,6S) vs. (2S,6R) configurations using AutoDock Vina.
- Kinetic Assays : Measure IC₅₀ values for enantiomers against target proteins (e.g., PI3K isoforms).
- Example : (2R,6S)-isomers show 10-fold higher affinity for PI3Kγ due to better hydrophobic pocket alignment .
Experimental Design & Data Analysis
Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?
- Methodological Answer : Apply Design of Experiments (DoE):
Factors : Temperature, catalyst loading, solvent polarity.
Response Surface Modeling : Identify optimal conditions (e.g., 80°C, 5 mol% Pd, DMF solvent).
- Case Study : A 3² factorial design increased yield from 48% to 72% by adjusting reaction time and base (K₂CO₃ vs. Cs₂CO₃) .
Q. How to address low reproducibility in scaled-up syntheses?
- Methodological Answer : Common issues include heat dissipation and mixing inefficiencies. Solutions:
- Flow Chemistry : Continuous reactors improve temperature control.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Data : Batch vs. flow synthesis comparison shows 15% higher consistency in flow systems .
Safety & Handling
Q. What safety protocols are critical when handling morpholine-pyrimidine intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
